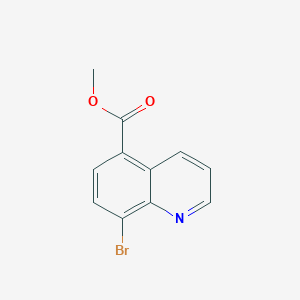
Methyl 8-Bromoquinoline-5-carboxylate
Übersicht
Beschreibung
“Methyl 8-Bromoquinoline-5-carboxylate” is a chemical compound with the CAS Number: 253787-45-0 . Its molecular weight is 266.09 . The IUPAC name for this compound is methyl 8-bromo-5-quinolinecarboxylate .
Synthesis Analysis
The synthesis of “Methyl 8-Bromoquinoline-5-carboxylate” involves the reaction of 5-bromoquinoline-8-carboxylic acid with potassium carbonate and methyl iodide in DMF at 45°C for 36 hours . The reaction mixture is then cooled, filtered, and the filtrate is extracted with ethyl acetate .Molecular Structure Analysis
The InChI code for “Methyl 8-Bromoquinoline-5-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
“Methyl 8-Bromoquinoline-5-carboxylate” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
“Methyl 8-Bromoquinoline-5-carboxylate” is a solid at room temperature . It has a boiling point of 383.1°C at 760 mmHg . The compound is sealed in dry and stored at room temperature .Wissenschaftliche Forschungsanwendungen
Derivative Synthesis and Characterization
Synthesis of Bifunctional Derivatives : Methyl and ethyl 8-methylquinoline-5-carboxylates were synthesized from 8-methyl-5-cyanoquinoline. These derivatives were used to introduce a methylamino group and synthesize N-acyl derivatives, hydrazides, amides, and anilides of 8-methylquinoline-5-carboxylic acid as model compounds (Gracheva, Kovel'man, & Tochilkin, 1982).
Fluorescent Brightening Agents : 2-Aryl-6-substituted quinolines, derived from the condensation of 5-bromoisatin with aryl methyl ketones, were studied for their potential as fluorescent brightening agents. This research included derivatives of quinoline-8-carboxylate (Rangnekar & Shenoy, 1987).
Therapeutic and Biochemical Applications
- Inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1) : A series of quinoline-8-carboxamides, including derivatives of 8-bromoquinoline-5-carboxylate, were designed and synthesized as inhibitors of PARP-1, an enzyme target in drug design for various therapeutic activities (Lord, Mahon, Lloyd, & Threadgill, 2009).
Photolabile Protecting Groups
- Photolabile Protecting Group for Carboxylic Acids : The synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) were described. BHQ showed greater single photon quantum efficiency than other esters and had sensitivity to multiphoton-induced photolysis, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Metal Complex Synthesis
- Synthesis of Metal Complexes : Novel ligand 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) was synthesized for creating metal complexes with various divalent transition metals. These complexes were investigated for their physicochemical and antimicrobial properties (Patel & Patel, 2017).
Chemical and Corrosion Inhibition Studies
- Corrosion Inhibition : 8-Hydroxyquinoline derivatives, including those related to 8-bromoquinoline-5-carboxylate, were synthesized and studied for their effectiveness in inhibiting acidic corrosion of mild steel. Experimental and computational studies supported these findings (Rbaa et al., 2018).
Eigenschaften
IUPAC Name |
methyl 8-bromoquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDGTYOZTXOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676542 | |
| Record name | Methyl 8-bromoquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-Bromoquinoline-5-carboxylate | |
CAS RN |
253787-45-0 | |
| Record name | Methyl 8-bromoquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



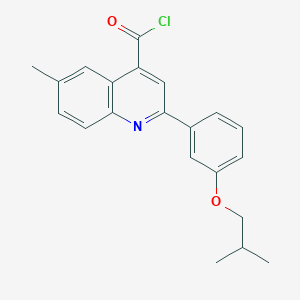
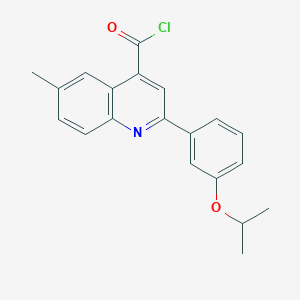
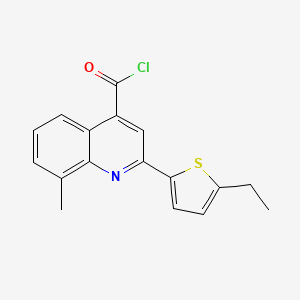
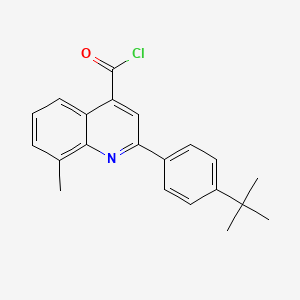
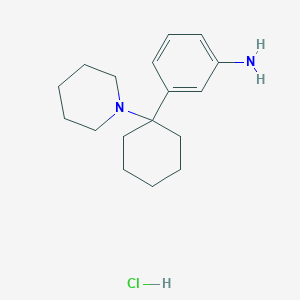
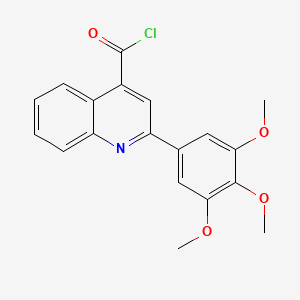
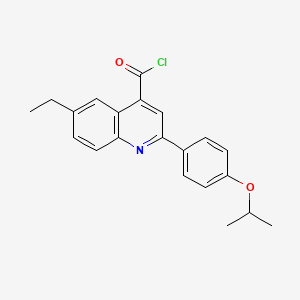

![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)
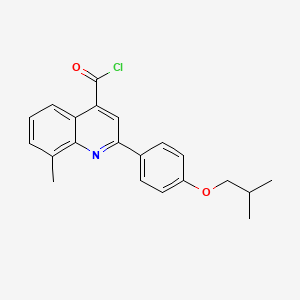
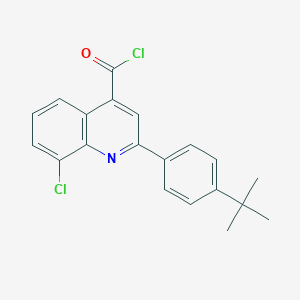

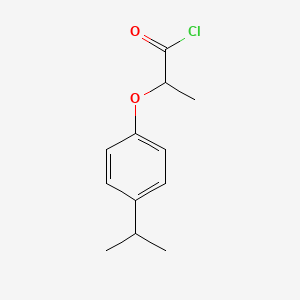
![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)